molecular formula C11H14N2O B8673152 5-methyl-2-(p-tolyl)pyrazolidin-3-one CAS No. 17028-79-4

5-methyl-2-(p-tolyl)pyrazolidin-3-one

Cat. No. B8673152
Key on ui cas rn: 17028-79-4
M. Wt: 190.24 g/mol
InChI Key: DXDAGBMONVPBPP-UHFFFAOYSA-N
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Patent
US04081597

Procedure details

7 parts of 3-methyl-1-(4'-methylphenyl)-5-pyrazolidone are treated in a similar manner to that described in Example 1. The actual weight yield is 6.3 g of strength 91.3% (determined by titration with sodium nitrite solution which represents a yield of 88% of 3-methyl-1-(4'-methylphenyl)-5-pyrazolone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][C:5](=[O:7])[N:4]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[NH:3]1.N([O-])=O.[Na+]>>[CH3:1][C:2]1[NH:3][N:4]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[C:5](=[O:7])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NN(C(C1)=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NN(C(C1)=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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